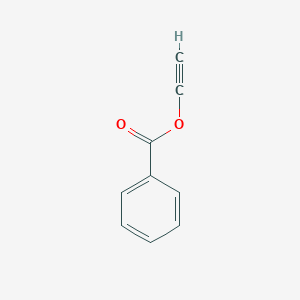

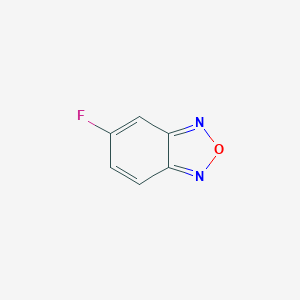

5-Fluoro-2,1,3-benzoxadiazole

Overview

Description

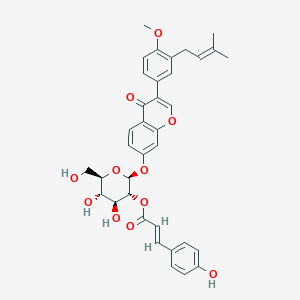

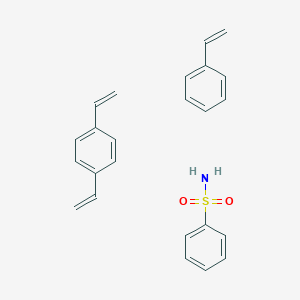

5-Fluoro-2,1,3-benzoxadiazole is a fluorophore that has been used in the synthesis and characterization of various derivatives . These derivatives have been applied in many chemical and biological applications due to their excellent photophysical properties .

Synthesis Analysis

The synthesis of 2,1,3-benzoxadiazole derivatives involves the use of a π-conjugated system (D-π-A-π-D) . The conjugation system is extended by introducing electron-withdrawing group-substituted vinyl groups at position 7 via a Knoevenagel condensation reaction .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,1,3-benzoxadiazole derivatives is associated with a π-conjugated system . The geometry of the molecules was optimized by density functional theory (DFT) and time-dependent DFT (TDDFT) methods .Chemical Reactions Analysis

The chemical reactions of 5-Fluoro-2,1,3-benzoxadiazole involve electronic transitions of the π-π* type . The compounds exhibit strong solvent-dependent fluorescence emission .Physical And Chemical Properties Analysis

5-Fluoro-2,1,3-benzoxadiazole derivatives exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π* type . They also display strong solvent-dependent fluorescence emission . The thermal properties were analyzed by thermogravimetric analysis, and a high maximum degradation rate occurred at around 300°C .Scientific Research Applications

Fluorescent Labeling and Detection

5-Fluoro-2,1,3-benzoxadiazole and its derivatives are extensively used as fluorogenic and fluorescent labeling reagents. These compounds, including variants like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are utilized for their reactivity, fluorescence characteristics, and sensitivity in analyte detection. This has implications in biomedical chromatography and other analytical methods (Uchiyama et al., 2001).

Synthesis and Characterization of New Fluorophores

Research has been conducted on the synthesis and spectroscopic characterization of new fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series, which include 5-fluoro-2,1,3-benzoxadiazole derivatives. These compounds exhibit fluorescence properties and have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacterial species (Rezazadeh et al., 2015).

Analytical and Chromatographic Applications

5-Fluoro-2,1,3-benzoxadiazole derivatives have been developed as water-soluble fluorogenic reagents for peptides. They show significant potential in high-performance liquid chromatography (HPLC) with fluorescence detection, offering sensitive and simultaneous determination of peptides (Kajiro et al., 2000).

Optical and Electrochemical Studies

Synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit have been carried out, with studies focusing on their absorption, fluorescence emission, and electrochemical properties. These studies are crucial for understanding the photophysical behavior of these compounds and their potential applications in various fields, including materials science (Frizon et al., 2020).

Chemodosimeters and Chemosensors

The use of 5-Fluoro-2,1,3-benzoxadiazole derivatives in the development of chemodosimeters and chemosensors has been explored. These compounds are designed to detect specific ions or molecules through changes in their fluorescence properties, making them useful in environmental monitoring and biological applications (Tan & Yan, 2008).

Safety And Hazards

Future Directions

5-Fluoro-2,1,3-benzoxadiazole and its derivatives have potential applications in fluorescence imaging with high temporal and spatial resolution . They can be used to monitor biomolecules and biological processes in living systems . Future research may focus on developing diverse electron acceptor materials and exploring their applications in organic optoelectronics .

properties

IUPAC Name |

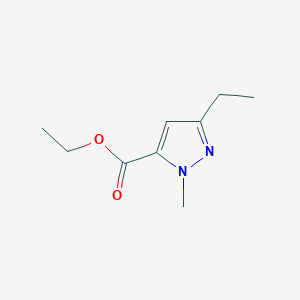

5-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYGTMCIGIHPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,1,3-benzoxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)